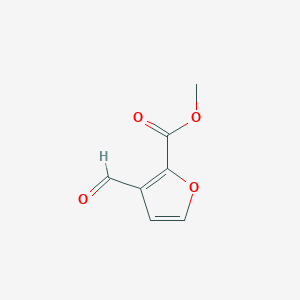![molecular formula C19H18N2O B182675 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol CAS No. 796-54-3](/img/structure/B182675.png)
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol, also known as DMQX, is a chemical compound that belongs to the family of quinolinol derivatives. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the molecular mechanisms underlying various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Mécanisme D'action
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is a critical step in the process of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have various biochemical and physiological effects on the nervous system. For example, it has been shown to inhibit long-term potentiation (LTP), a process that underlies memory formation, in the hippocampus. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a critical role in synaptic plasticity and memory formation. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in scientific research is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is relatively easy to synthesize and has a long shelf life, making it a convenient tool for laboratory experiments. However, one of the limitations of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Orientations Futures
There are several future directions for research on 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and its role in the nervous system. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the specific role of different subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the development of novel drug delivery systems that can target 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol to specific regions of the brain could enhance its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol involves the condensation of 4-aminobenzophenone with 2-dimethylaminoethyl acrylate, followed by cyclization with 2-cyanoacetamide and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in high yield and purity.
Applications De Recherche Scientifique
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. For example, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in animal models. It has also been used to study the pathophysiology of neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
Propriétés
Numéro CAS |
796-54-3 |
|---|---|
Nom du produit |
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol |
Formule moléculaire |
C19H18N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-6-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-7-4-14(5-8-16)3-6-15-11-12-20-19-10-9-17(22)13-18(15)19/h3-13,22H,1-2H3/b6-3+ |
Clé InChI |
FBKDSWPENPZMOO-ZZXKWVIFSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
Autres numéros CAS |
796-54-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



